molecular formula C14H14N4O3 B2599625 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034351-94-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2599625
CAS No.: 2034351-94-3
M. Wt: 286.291
InChI Key: LWHWMPFNXNIPLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans. Furthermore, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis .


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research involving furan ring-containing compounds like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which is structurally related to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, focuses on synthesizing and characterizing ligands for their chelating properties and antimicrobial activity. These studies typically involve spectral analysis, magnetic moment determination, and molar conductivity measurements to understand the compounds' chemical behavior and interactions with various metal ions, suggesting potential applications in developing new antimicrobial agents and materials with specific magnetic or conductive properties Patel, H. (2020).

Synthesis of Heterocycles and Their Biological Activities

The synthesis of novel heterocycles, including those fused with furan rings, is a significant area of research. These activities aim to create compounds with potential therapeutic applications, such as anticancer and anti-inflammatory agents. For instance, derivatives like pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles derived from furan-containing precursors have been synthesized and evaluated for various biological activities. This research highlights the potential of furan and pyrazole derivatives in developing new pharmacologically active compounds Zaki, Y. H., Al-Gendey, M. S., & Abdelhamid, A. (2018).

Synthesis of Furan-fused Heterocycles

The development of synthetic methodologies for creating furan-fused heterocycles is another key area. These methods enable the construction of complex molecular architectures with potential applications in materials science and drug discovery. For example, the synthesis of furopyranone, furopyrrolone, and thienopyrrolone derivatives from acid derivatives demonstrates the versatility of furan-based compounds in organic synthesis and their potential as precursors for various chemical transformations Ergun, M., Dengiz, Ç., Ozer, M., Şahin, E., & Balcı, M. (2014).

Mechanism of Action

New furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities. DNA flow cytometric study of pyridine carbohydrazide 4 and N -phenyl triazinone 7 demonstrated G 2 /M phase cell cycle disruptions . Accumulation of cells in the pre-G1 phase and positive annexin V/PI staining, which may be caused by degeneration or fragmentation of the genetic components, suggested that cell death occurs via an apoptotic cascade .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-10-12(8-17-21-10)14(19)15-4-5-18-9-11(7-16-18)13-3-2-6-20-13/h2-3,6-9H,4-5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHWMPFNXNIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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